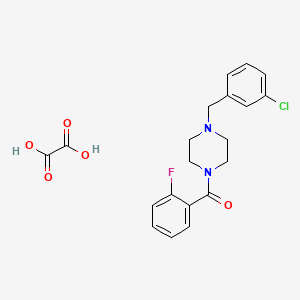

![molecular formula C18H23N5OS B5545859 4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide, yielding methylthio-imidazoles and methylthio-pyrimidines with good yields. This method indicates the potential pathways for synthesizing complex molecules involving imidazol and pyrimidine rings, which could be adapted for our compound of interest (Ma et al., 2016).

Molecular Structure Analysis

Crystal structure analyses of related compounds reveal monoclinic P21/c symmetry and detailed unit cell parameters, providing insights into the molecular architecture that can be expected for similarly structured compounds. Such structural analyses are crucial for understanding the spatial arrangement and potential interaction sites of the molecule (Ma et al., 2016).

Chemical Reactions and Properties

Investigations into imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines derivatives highlight the versatility of these compounds in undergoing various chemical reactions. For instance, the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines showcases the potential chemical transformations that can be applied to our compound, offering pathways for functionalization and modification (Katritzky et al., 2003).

Physical Properties Analysis

While specific data on the physical properties of "4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine" is not readily available, the analysis of related compounds provides a proxy. For example, the determination of crystal structures and the analysis of non-covalent interactions in pyrimidine derivatives help in predicting the solubility, stability, and crystalline form of such molecules (Zhang et al., 2018).

Chemical Properties Analysis

The study of imidazo[1,2-a]pyridines and related structures offers insights into the chemical behavior, including reactivity towards nucleophiles and electrophiles, and the potential for forming complex derivatives through various chemical reactions. These characteristics are essential for understanding the chemical versatility and potential applications of the compound (Katritzky et al., 2003).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Cytoprotective Antiulcer Activity : A study by Ikeda et al. (1996) explored the synthesis of pyrimidine derivatives, including compounds related to mepirizole and dulcerozine, and evaluated their cytoprotective antiulcer activity. Among these, certain pyrimidine compounds demonstrated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, with low acute toxicity (Ikeda et al., 1996).

Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, exhibiting anti-inflammatory and analgesic properties. These compounds showed significant inhibitory activity on COX-2 selectivity and demonstrated analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antineoplastic Activity : Abdel-Hafez (2007) conducted a study on the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, evaluating their antineoplastic activity. Certain derivatives displayed variable degrees of activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abdel-Hafez, 2007).

Breast Cancer Chemotherapy : Almeida et al. (2018) designed selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells. Compounds IP-Se-05 and IP-Se-06 showed high cytotoxicity for MCF-7 cells, inhibiting cell proliferation and inducing apoptosis. These findings suggest their potential use as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Antiviral Activity : Saxena et al. (1990) synthesized analogues of pyrazolo[3,4-d]pyrimidine, evaluating their activity against human cytomegalovirus and herpes simplex virus type 1. The study identified compounds with potent antiviral activity, offering insights into the development of new antiviral agents (Saxena et al., 1990).

Propriétés

IUPAC Name |

4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5OS/c1-13-11-25-16-15(13)20-12-21-18(16)23-6-3-4-14(10-23)17-19-5-7-22(17)8-9-24-2/h5,7,11-12,14H,3-4,6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRZBDJIMGLIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2N3CCCC(C3)C4=NC=CN4CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)